![molecular formula C17H14ClNO2S2 B4551014 (4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one](/img/structure/B4551014.png)
(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one
Overview
Description
The compound “(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one” is a synthetic organic molecule that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of thiazole derivatives typically involves the condensation of appropriate starting materials under specific reaction conditions. For this compound, a possible synthetic route might involve the reaction of a furan derivative with a thiazole precursor in the presence of a chlorinated aromatic compound. The reaction conditions may include the use of solvents such as ethanol or acetonitrile, and catalysts like p-toluenesulfonic acid.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols or amines.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may yield alcohols.
Scientific Research Applications
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.
Biology
In biological research, thiazole derivatives are often studied for their potential as enzyme inhibitors or receptor modulators. This compound may exhibit similar activities.
Medicine
In medicinal chemistry, thiazole derivatives are explored for their potential therapeutic applications, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry
In industry, such compounds may be used in the development of new materials or as intermediates in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound would depend on its specific biological target. Generally, thiazole derivatives can interact with enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Thiazole: A basic structure with a sulfur and nitrogen atom in a five-membered ring.
Benzothiazole: A fused ring system with a benzene ring attached to a thiazole ring.
Thiazolidinone: A thiazole derivative with a carbonyl group.
Uniqueness
The uniqueness of “(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one” lies in its specific substitution pattern, which may confer unique biological activities or chemical reactivity compared to other thiazole derivatives.
Properties
IUPAC Name |
(4Z)-4-[[5-(4-chlorophenyl)furan-2-yl]methylidene]-2-propylsulfanyl-1,3-thiazol-5-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14ClNO2S2/c1-2-9-22-17-19-14(16(20)23-17)10-13-7-8-15(21-13)11-3-5-12(18)6-4-11/h3-8,10H,2,9H2,1H3/b14-10- | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPKIZUBXHSAGS-UVTDQMKNSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC(=CC2=CC=C(O2)C3=CC=C(C=C3)Cl)C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCSC1=N/C(=C\C2=CC=C(O2)C3=CC=C(C=C3)Cl)/C(=O)S1 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14ClNO2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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